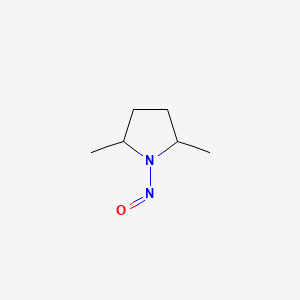
1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane (DCCM) is an important organic compound that is widely used in research, industry, and medicine. It is a colorless, volatile liquid with a sweet odor and is a derivative of cyclopropane. DCCM is used as a reagent in numerous organic syntheses, as a solvent for organic compounds, and as an intermediate in the synthesis of pesticides and pharmaceuticals. In addition, it has been used as a starting material for the synthesis of other organic compounds.
Applications De Recherche Scientifique
1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is used in scientific research to study the properties of organic compounds and their interactions with other molecules. It is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. In addition, 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane has been used in the synthesis of novel organometallic compounds, which have potential applications in catalysis, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is not well understood. However, it is believed to involve the formation of a cyclopropyl cation, which then reacts with other molecules. This reaction is believed to be facilitated by the presence of the chlorine substituents on the molecule, which increase the reactivity of the cyclopropyl cation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane are not well understood. However, some studies suggest that it may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane may have an effect on the metabolism of certain drugs, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane in lab experiments is its low cost and availability. In addition, it is relatively easy to synthesize and handle, and it is relatively non-toxic. However, it can be difficult to control the reaction conditions when using 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane, and the product can be contaminated with other compounds.
Orientations Futures
Future research on 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane could focus on understanding its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane in the synthesis of novel organic compounds and its potential use as a reagent in organic syntheses. Further studies could also be conducted to investigate the potential uses of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane as a solvent, as well as its potential use as an intermediate in the synthesis of pharmaceuticals and pesticides. Finally, further research could be done to explore the potential use of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane as a catalyst in organic reactions.
Méthodes De Synthèse
The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane typically involves the reaction of 1,1-dichloro-2,2-dimethylcyclopropane (DMDCP) with sodium chloromethylate in an aqueous solution. This reaction is typically carried out at a temperature of 60-80°C with stirring for several hours. The resulting product is then isolated by distillation and recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "hydrochloric acid", "sodium hydroxide", "chloroform", "sodium hypochlorite" ], "Reaction": [ "Step 1: 2,2-dimethylcyclopropanone is reacted with hydrochloric acid to form 1-chloro-2,2-dimethylcyclopropane.", "Step 2: 1-chloro-2,2-dimethylcyclopropane is then reacted with sodium hydroxide to form 1-hydroxy-2,2-dimethylcyclopropane.", "Step 3: Chloroform is added to the reaction mixture and the resulting solution is heated to form 1-chloro-3-(chloromethyl)-2,2-dimethylcyclopropane.", "Step 4: Sodium hypochlorite is added to the reaction mixture to form 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane." ] } | |
Numéro CAS |
10229-40-0 |
Nom du produit |
1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane |
Formule moléculaire |
C6H9Cl3 |
Poids moléculaire |
187.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



